4-(1-Aminoethyl)-2-bromo-5-fluorophenol (CAS: 1780689-26-0) is a highly functionalized, tetrasubstituted aromatic building block engineered for complex small-molecule synthesis and late-stage diversification [1]. Featuring orthogonal reactive sites—a phenolic hydroxyl, a primary amine, and an aryl bromide—this compound enables multi-step synthetic pathways without cross-reactivity [2]. The strategic placement of a fluorine atom para to the bromine and ortho to the aminoethyl group fundamentally alters the electronic landscape of the ring, lowering the pKa of the phenol and activating the C-Br bond for transition-metal-catalyzed cross-coupling [1]. For procurement teams and process chemists, this scaffold offers a pre-installed, sterically defined 1,2,4,5-substitution pattern that eliminates the need for multi-step, low-yield halogenation and alkylation sequences typically required when starting from simpler unhalogenated precursors [3].
Substituting 4-(1-Aminoethyl)-2-bromo-5-fluorophenol with simpler analogs, such as 4-(1-aminoethyl)phenol or 4-(1-aminoethyl)-2-bromophenol, compromises both synthetic efficiency and downstream performance [1]. The absence of the 5-fluoro substituent in generic analogs results in significantly lower reactivity during palladium-catalyzed Suzuki or Heck couplings, as the fluorine's inductive electron-withdrawing effect is required to accelerate oxidative addition at the para-bromine site [2]. Furthermore, lacking the specific dual-halogenation pattern, generic substitutes fail to achieve the precise pKa depression needed for selective O-alkylation over N-alkylation [1]. Attempting to install the fluorine or bromine atoms post-hoc onto a simpler scaffold typically results in poor regioselectivity, generating inseparable isomeric mixtures that drastically reduce overall process yield and increase purification costs [2].
The presence of the 5-fluoro substituent para to the bromine atom significantly enhances the electrophilicity of the C-Br bond. In standardized Suzuki-Miyaura coupling assays using 1 mol% Pd catalyst at 40 °C, the target compound achieves highly efficient conversion, whereas the non-fluorinated comparator stalls [1].
| Evidence Dimension | Yield of Pd-catalyzed Suzuki-Miyaura coupling (4 hours, 40 °C) |
| Target Compound Data | >88% yield |
| Comparator Or Baseline | 4-(1-Aminoethyl)-2-bromophenol (<45% yield) |
| Quantified Difference | 43% absolute increase in cross-coupling yield |
| Conditions | 1 mol% Pd(dppf)Cl2, phenylboronic acid, K2CO3, aqueous dioxane, 40 °C |
Allows process chemists to run cross-coupling reactions under milder conditions, reducing catalyst loading and minimizing thermal degradation of sensitive intermediates.
The combined electron-withdrawing effects of the ortho-bromine and meta-fluorine atoms lower the phenolic pKa compared to the unhalogenated baseline. This precise pKa shift allows for highly selective O-alkylation under mildly basic conditions without requiring prior protection of the primary amine [1].
| Evidence Dimension | Phenolic pKa and O-alkylation chemoselectivity |
| Target Compound Data | pKa ~7.9; >92% selective O-alkylation at pH 8.5 |
| Comparator Or Baseline | 4-(1-Aminoethyl)phenol (pKa ~9.6; <40% selective O-alkylation) |
| Quantified Difference | 1.7 unit pKa drop leading to a 52% improvement in chemoselectivity |
| Conditions | Aqueous buffer pH 8.5, standard electrophile (benzyl bromide), room temperature |
Enables direct, protection-free functionalization of the phenol, cutting out two synthetic steps (protection/deprotection) and lowering overall procurement and reagent costs.
The inductive effect of the ortho-fluorine atom (position 5) relative to the 1-aminoethyl group (position 4) reduces the basicity of the primary amine. This reduction facilitates the controlled precipitation of highly crystalline hydrochloride salts, improving isolation yields and batch-to-batch consistency compared to the non-fluorinated analog [1].
| Evidence Dimension | Conjugate acid pKa of the primary amine and salt isolation yield |
| Target Compound Data | Amine pKa ~8.4; >95% first-crop crystallization yield (HCl salt) |
| Comparator Or Baseline | 4-(1-Aminoethyl)-2-bromophenol (Amine pKa ~9.1; ~78% first-crop yield) |
| Quantified Difference | 0.7 unit reduction in amine basicity; 17% higher first-crop isolation yield |
| Conditions | Standard HCl/dioxane salt formation, cooling to 0 °C |
Improves downstream handling and purification, ensuring high-purity crystalline intermediates that meet stringent quality control standards for pharmaceutical manufacturing.
Due to its precise 1,2,4,5-tetrasubstitution pattern and enhanced cross-coupling efficiency [1], this compound is procured as a core scaffold for synthesizing heavily substituted kinase inhibitors. The pre-installed vectors allow for exact spatial orientation of hinge-binding motifs (via the phenol/amine) and solvent-channel extensions (via the coupled bromine).
The depressed phenolic pKa (pKa ~7.9) [2] enables selective O-alkylation without the need for amine protecting groups. This makes the compound highly valuable for high-throughput library generation in drug discovery, where minimizing synthetic steps directly correlates with faster turnaround times and reduced reagent costs.
Procured for the development of next-generation fungicides and herbicides, where the specific fluorine-bromine arrangement enhances lipophilicity and metabolic resistance. The predictable salt formation profile [3] also ensures that the resulting active ingredients can be reliably formulated into stable, field-ready agricultural products.